

Application Notes and Protocols for In Situ Hybridization Detection of CCAP mRNA

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Compound of Interest

Compound Name: *Crustacean Cardioactive Peptide*

Cat. No.: *B564718*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean cardioactive peptide (CCAP) is a neuropeptide that plays a crucial role in a variety of physiological processes in arthropods, including the regulation of heart rate, intestinal peristalsis, molting (ecdysis), and immune responses.^{[1][2]} The localization of CCAP mRNA expression provides valuable insights into the sites of its synthesis and potential areas of action. In situ hybridization (ISH) is a powerful technique to visualize specific nucleic acid sequences, such as mRNA, within the cellular context of tissues.^[3] This document provides detailed application notes and protocols for the detection of CCAP mRNA using non-radioactive in situ hybridization, tailored for researchers in academic and drug development settings.

Data Presentation

The following tables summarize quantitative data related to CCAP and its receptor (CCAPR) expression and function from various studies. This information is crucial for designing and interpreting ISH experiments.

Table 1: Quantitative Analysis of CCAP and CCAPR Expression

Species	Method	Tissue/Stag e	Target	Finding	Reference
Rhodnius prolixus	qPCR	5th instar	CCAP transcript	Up to 92% knockdown using dsRNA	[4]
Rhodnius prolixus	qPCR	5th instar	CCAPR transcript	Up to 92% knockdown using dsRNA	[4]
Scylla paramamosai n	RT-PCR	Various tissues	Sp-CCAPR transcript	Expressed in 12 tissues, including hepatopancre as	[1][2]
Scylla paramamosai n	qPCR	Hepatopancr eas	Sp-CCAPR transcript	Significantly upregulated after LPS or Poly (I:C) challenge	[1][2]
Scylla paramamosai n	qPCR	Hepatopancr eas	Sp-CCAPR transcript	Upregulated after administratio n of synthetic Sp-CCAP	[1][2]

Table 2: Functional Characterization of the CCAP Signaling Pathway

Species	Assay	Ligand	Receptor	EC50 Value	Reference
Rhodnius prolixus	Functional Assay	CCAP	RhoprCCAP R	12.2 ± 1.1 nM	[5]
Scylla paramamosain	Reporter Assay	Sp-VIH	Sp-GPCR-A34	Nanomolar range (Ca ²⁺ and cAMP signaling)	[6]
Scylla paramamosain	Reporter Assay	Sp-CHH1-v1, Sp-VIH	Sp-GPCR-A35	Nanomolar range (Ca ²⁺ and cAMP signaling)	[6]
Scylla paramamosain	Reporter Assay	Sp-CHH1-v1, Sp-MIH	Sp-GPCR-A36	Nanomolar range (Ca ²⁺ and cAMP signaling)	[6]
Scylla paramamosain	Reporter Assay	Sp-MIH	Sp-GPCR-A37	Nanomolar range (Ca ²⁺ and cAMP signaling)	[6]
Scylla paramamosain	Reporter Assay	SpETH	SpETHR	75.18 nM	[7]

Experimental Protocols

This section provides a detailed methodology for performing non-radioactive *in situ* hybridization to detect CCAP mRNA in invertebrate tissues. The protocol is based on the use of digoxigenin (DIG)-labeled RNA probes.

Probe Design and Synthesis

Successful *in situ* hybridization relies on a high-quality, specific probe.

- Probe Design:

- Select a target sequence from the CCAP mRNA, typically 200-1500 bp in length. To ensure specificity, it is advisable to target the 3' untranslated region (3'UTR), which is generally less conserved among related genes.[3]
- Use bioinformatics tools to ensure the chosen sequence does not have significant homology with other known genes in the target species.
- Design PCR primers to amplify the target sequence from cDNA. Add T7 or SP6 RNA polymerase promoter sequences to the 5' end of the reverse primer for antisense probe synthesis or the forward primer for sense (control) probe synthesis.

- Template Generation (PCR):
 - Perform PCR using the designed primers and cDNA from a tissue known to express CCAP (e.g., central nervous system).
 - Verify the PCR product size and purity on an agarose gel.
 - Purify the PCR product using a standard PCR purification kit.
- In Vitro Transcription (DIG-labeling):
 - Use a DIG RNA Labeling Kit (e.g., from Roche) for in vitro transcription.
 - Combine the purified PCR template, NTPs (including DIG-UTP), RNA polymerase (T7 or SP6), and reaction buffer.
 - Incubate at 37°C for 2-4 hours.
 - Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
 - Purify the DIG-labeled RNA probe by ethanol precipitation or using a spin column.[8]
 - Quantify the probe using a spectrophotometer and assess its integrity on a denaturing agarose gel.

Tissue Preparation

Proper tissue fixation and processing are critical for preserving both morphology and mRNA integrity.

- Dissection: Dissect the target tissue (e.g., brain, ventral nerve cord, midgut, hepatopancreas) in ice-cold phosphate-buffered saline (PBS).
- Fixation: Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. Fixation time may need optimization depending on the tissue size and type.[\[9\]](#)
- Dehydration and Embedding:
 - Wash the tissue in PBS.
 - Dehydrate through a graded series of ethanol (e.g., 25%, 50%, 75%, 100%).
 - Clear the tissue in xylene.
 - Infiltrate and embed in paraffin wax.
- Sectioning: Cut 5-10 μ m sections using a microtome and mount them on positively charged slides (e.g., SuperFrost Plus).
- Storage: Store sections at 4°C until use.

In Situ Hybridization

- Deparaffinization and Rehydration:
 - Deparaffinize the sections in xylene.
 - Rehydrate through a graded series of ethanol to DEPC-treated water.
- Permeabilization:
 - Treat with Proteinase K (10 μ g/mL in PBS) for 10-20 minutes at 37°C. The concentration and time may require optimization.
 - Wash with PBS.

- Prehybridization:
 - Incubate the sections in hybridization buffer (without probe) for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.
- Hybridization:
 - Dilute the DIG-labeled CCAP mRNA probe in hybridization buffer (typically 100-500 ng/mL).
 - Denature the probe by heating at 80-95°C for 5 minutes, then immediately place on ice.
 - Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.
- Post-Hybridization Washes:
 - Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and increasing temperatures. For example:
 - 2x SSC at room temperature.
 - 0.2x SSC at the hybridization temperature.

Immunodetection and Visualization

- Blocking: Block non-specific binding sites by incubating the sections in a blocking solution (e.g., 2% normal sheep serum in MABT - maleic acid buffer containing Tween 20) for 1-2 hours at room temperature.
- Antibody Incubation: Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD), diluted in blocking solution, overnight at 4°C.
- Washes: Wash the sections extensively with MABT.
- Color Development:

- For AP-conjugated antibodies, use NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolylphosphate p-toluidine salt) as a substrate. This will produce a blue/purple precipitate.
- For POD-conjugated antibodies, use diaminobenzidine (DAB) as a substrate, which will produce a brown precipitate.
- Counterstaining and Mounting:
 - Optionally, counterstain with a nuclear stain like Nuclear Fast Red.
 - Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

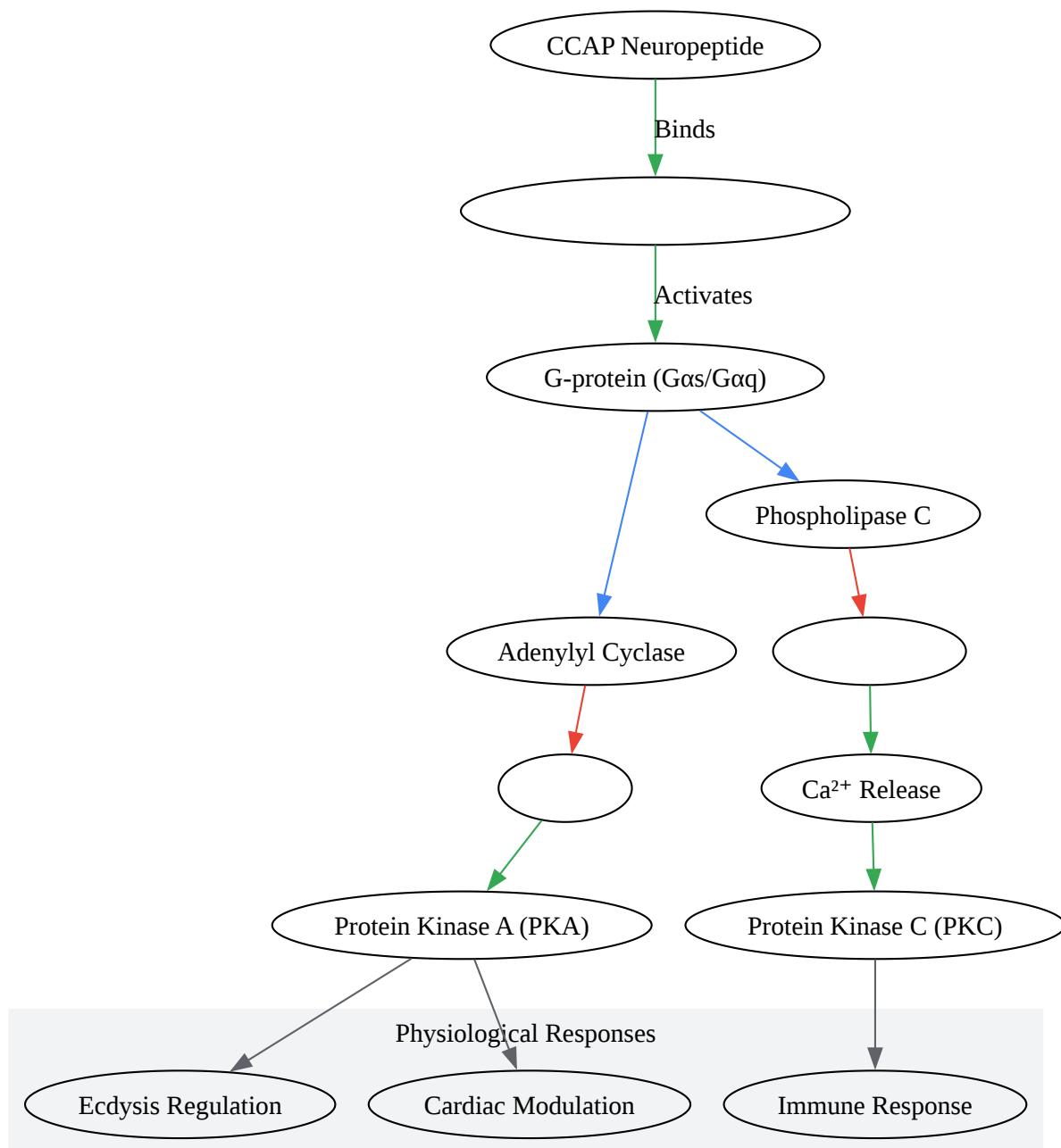
Quantitative Analysis of ISH Signal

While ISH is primarily a qualitative technique, semi-quantitative analysis can be performed.[\[10\]](#) [\[11\]](#)

- Image Acquisition: Capture images under consistent lighting and magnification conditions.
- Signal Thresholding: Use image analysis software (e.g., ImageJ) to set a consistent threshold for positive signal detection.
- Data Extraction: Measure parameters such as:
 - Number of positive cells per unit area.
 - Signal intensity per cell.
 - Percentage of positive area.
- Normalization: To compare between different samples, it can be useful to co-stain with a probe for a housekeeping gene as an internal control.[\[12\]](#)

Visualization of Pathways and Workflows

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